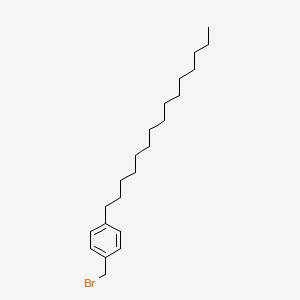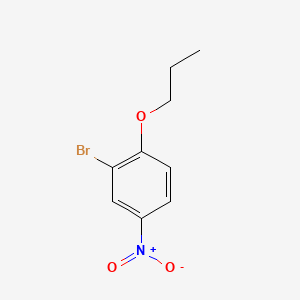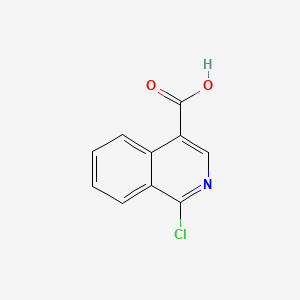![molecular formula C17H26BNO3 B578142 N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-91-7](/img/structure/B578142.png)
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H20BNO3 . It is related to other compounds such as “N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide” and "4-Acetamidophenylboronic acid pinacol ester" .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a 1,3,2-dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached. The boron-oxygen ring is attached to a phenyl group (a ring of six carbon atoms), which is further connected to an acetamide group (CH3CONH2) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.2 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a complexity of 397 and a topological polar surface area of 56.8 Ų .
Scientific Research Applications
Synthesis and Characterization
One of the primary applications of compounds like N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is in the field of synthesis and characterization of boric acid ester intermediates with benzene rings. These compounds are obtained through substitution reactions and are characterized using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. X-ray diffraction is also utilized for crystallographic and conformational analyses. This process is vital for understanding the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Application in Biological Studies
In the biological field, derivatives of this compound class have been studied for their interaction with biological systems. For example, boronated phosphonium salts containing arylboronic acid derivatives have been prepared and investigated for their cytotoxicities and boron uptake in vitro using human glioblastoma and canine kidney tubule cells. This application is significant for developing potential treatments or understanding the cellular interactions of these compounds (Morrison et al., 2010).
Detection and Sensing Applications
Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been explored for their use in detecting hydrogen peroxide vapor. This application is particularly important for identifying peroxide-based explosives, as these compounds can quickly react and show a response to hydrogen peroxide vapor, making them suitable for explosive detection and other safety-related applications (Fu et al., 2016).
Chemical Interaction and Reactivity Studies
These compounds are also used in studies involving chemical interactions and reactivity, such as analyzing molecular electrostatic potential and frontier molecular orbitals. Such studies are fundamental in understanding the chemical behavior of these compounds and their potential applications in various fields, including medicinal chemistry and materials science (Wu et al., 2021).
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid pinacol ester group. This group is often used in Suzuki-Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . The boronic ester group can form a complex with a transition metal catalyst, which then undergoes a transmetalation process to transfer the organic group from boron to the metal . This mechanism could potentially lead to modifications in the target molecules, altering their function.
Biochemical Pathways
Boronic acids and their derivatives are known to play roles in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions under which they are administered .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in Suzuki-Miyaura cross-coupling reactions, it might induce modifications in target molecules that could alter their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals . Furthermore, the compound’s efficacy could be influenced by factors related to the biological environment, such as the presence of specific enzymes or receptors, and the physiological state of the cells .
properties
IUPAC Name |
N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-10-19-15(20)12-13-8-7-9-14(11-13)18-21-16(2,3)17(4,5)22-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJCWKEPWIAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682294 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-91-7 |
Source


|
| Record name | N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

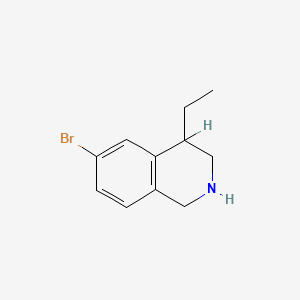
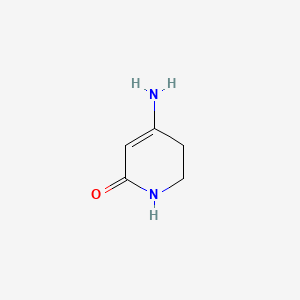
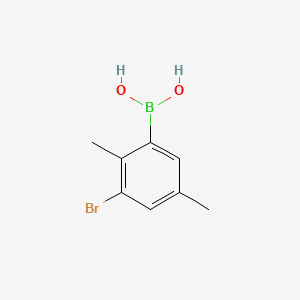
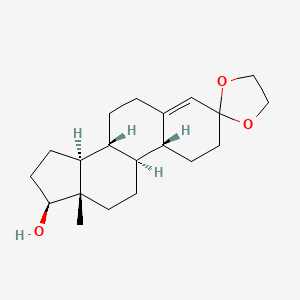
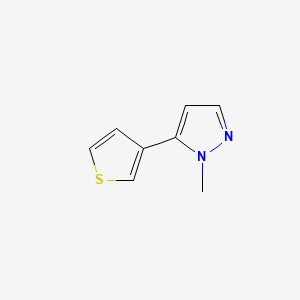
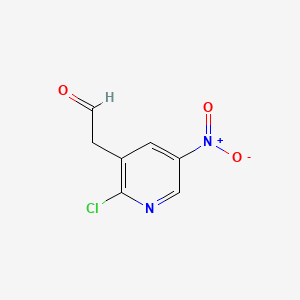
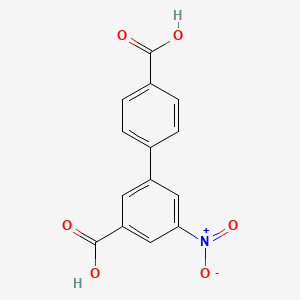
![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)
